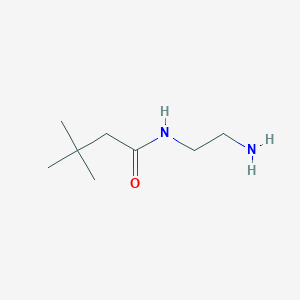![molecular formula C14H16N2O2 B3316690 [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine CAS No. 954273-98-4](/img/structure/B3316690.png)
[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine
Descripción general
Descripción
“[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine” is a chemical compound that has gained attention due to its potential applications in various fields of research and industry. It is also known as 1-[2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine hydrochloride . The molecular weight of this compound is 244.29 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring linked to an ethoxyphenol group via a methanamine bridge . The InChI code for this compound is 1S/C14H16N2O2/c1-2-17-12-3-5-13(6-4-12)18-14-9-11(10-15)7-8-16-14/h3-9H,2,10,15H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 244.29 g/mol . It has a topological polar surface area of 57.4 Ų, a heavy atom count of 18, and a complexity of 238 . It has one hydrogen bond donor and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) reviews the selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions (DDIs) in co-administered drugs. The selectivity of inhibitors like furafylline, montelukast, and ketoconazole plays a key role in understanding the metabolism of various drugs by specific CYP isoforms Khojasteh et al., 2011.
Mu-Opioid Receptor Biased Agonists
Urits et al. (2019) discuss Oliceridine, a novel mu-opioid receptor agonist, and its potential for providing analgesic benefits with reduced adverse effects. This highlights the medicinal importance of developing selective receptor modulators for therapeutic applications Urits et al., 2019.
Atmospheric Reactivity of Methoxyphenols
The review by Liu et al. (2022) on methoxyphenols, primarily emitted from biomass burning, covers their atmospheric reactivity and role in forming secondary organic aerosol (SOA). Understanding the environmental impact and reactivity of such compounds is essential for environmental sciences Liu et al., 2022.
Environmental Fate of Alkylphenols
Ying et al. (2002) examine the degradation and environmental impact of alkylphenol ethoxylates (APEs), highlighting concerns about their potential to mimic natural hormones and disrupt endocrine function Ying et al., 2002.
Optoelectronic Materials from Quinazolines and Pyrimidines
Lipunova et al. (2018) review the application of quinazoline and pyrimidine derivatives in creating novel optoelectronic materials, emphasizing their importance in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices Lipunova et al., 2018.
Propiedades
IUPAC Name |
[2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-17-12-3-5-13(6-4-12)18-14-9-11(10-15)7-8-16-14/h3-9H,2,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSZMANGADYTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide](/img/structure/B3316665.png)

![4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid](/img/structure/B3316675.png)
![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-amine](/img/structure/B3316680.png)
![N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide](/img/structure/B3316684.png)

